molecular formula C18H34N2O13 B1671603 Glucosylgalactosyl hydroxylysine CAS No. 32448-35-4

Glucosylgalactosyl hydroxylysine

Cat. No. B1671603
CAS RN: 32448-35-4
M. Wt: 486.5 g/mol
InChI Key: UTIRJVJBKWSIOX-ZTPIPZIISA-N
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Description

Glucosylgalactosyl hydroxylysine is a glycoside of hydroxylysine . It is a post-translational modification (PTM) of collagen, which is a prevalent structural protein essential for numerous functions in vertebrates .


Synthesis Analysis

The synthesis of glucosylgalactosyl hydroxylysine involves the hydroxylation of specific lysine residues to produce hydroxylysine. This residue can be further modified by glucosylation catalyzed by LH3, where C1 of a glucose is attached by an α-glycosidic bond to C2 of the galactose unit, resulting in the complex structure of α-D-glucopyranosyl-(1 2)-β-D-galactopyranosylhydroxylysine (GG-Hyl) .


Molecular Structure Analysis

The molecular formula of glucosylgalactosyl hydroxylysine is C18H34N2O13 . The structure of glucosylgalactosyl hydroxylysine is influenced by the glycosylation of hydroxylysine. The attached sugars are arranged such that their hydrophilic faces are well exposed to the solvent, while their hydrophobic faces point towards the hydrophobic portions of collagen .


Chemical Reactions Analysis

Glycosylation of hydroxylysine is a complex PTM of collagen. Experimental studies demonstrated that this PTM ceases once the collagen triple helix is formed and that hydroxylysine-O-glycosylation modulates collagen fibrillogenesis .

Scientific Research Applications

1. Collagen Degradation and Turnover Assessment

Glucosylgalactosyl hydroxylysine (Glc-Gal-Hyl) is primarily used in assessing collagen degradation and turnover. Research by Rodriguez and Claus-Walker (1998) demonstrated that measuring Glc-Gal-Hyl levels in urine can evaluate the degradation of skin or bone collagen. Their study focused on spinal cord injuries and found higher urinary concentrations of Glc-Gal-Hyl in patients compared to healthy controls, suggesting different rates of skin and bone collagen degradation (Rodriguez & Claus-Walker, 1998).

2. Collagen Metabolism in Diseases

Glc-Gal-Hyl has been used to study collagen metabolism in various diseases. For instance, Ono et al. (2001) investigated collagen abnormalities in patients with amyotrophic lateral sclerosis (ALS). Their research found a significant correlation between lower urinary levels of Glc-Gal-Hyl and the progression of ALS, suggesting its utility in assessing alterations in collagen metabolism in this disease (Ono et al., 2001).

3. Biomarker for Tissue Origin and Degradation Rate

The glycosides of hydroxylysine, including Glc-Gal-Hyl, are considered good indicators of collagen turnover and can signify the tissue origin of collagen metabolites and the rate of collagen degradation. The study by Casetta et al. (2000) proposed a method using liquid chromatography/tandem mass spectrometry for measuring these analytes in urine, providing a robust tool for large-scale investigations on collagen turnover (Casetta, Romanello, & Moro, 2000).

4. Isolation and Identification Techniques

Advancements in the isolation and identification of Glc-Gal-Hyl have also been made. Garza, Bennett, and Rodriguez (1996) developed a method for obtaining purified Glc-Gal-Hyl from marine sponge, which can provide large amounts of this compound for collagen metabolism studies (Garza, Bennett, & Rodriguez, 1996).

5. Understanding Glycosylation in Collagen Biosynthesis

The role of Glc-Gal-Hyl in collagen biosynthesis, particularly its glycosylation, has been explored. A study by Visser et al. (2023) investigated the glycosylation patterns in collagen chains, highlighting the importance of glycosylated hydroxylysines, including Glc-Gal-Hyl, in collagen structure and function (Visser, Loo, Norris, & Parry, 2023).

Future Directions

Future work addressing the consequences of changes in collagen composition and drastic changes in the molecular nature of collagen crosslinks may provide important clues for prevention of lung disease and for lung bioengineering. This could ultimately pave the way to novel targeted approaches in lung regenerative medicine .

properties

IUPAC Name

(2S)-2,6-diamino-5-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N2O13/c19-3-6(1-2-7(20)16(28)29)30-18-15(13(26)11(24)9(5-22)32-18)33-17-14(27)12(25)10(23)8(4-21)31-17/h6-15,17-18,21-27H,1-5,19-20H2,(H,28,29)/t6?,7-,8+,9+,10+,11-,12?,13-,14+,15+,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIRJVJBKWSIOX-SRMFCGEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)C(CN)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(CN)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H](C([C@@H]([C@H](O2)CO)O)O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glucosylgalactosyl hydroxylysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Glucosylgalactosylhydroxylysine

CAS RN

32448-35-4
Record name Glucosylgalactosylhydroxylysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032448354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucosylgalactosyl hydroxylysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
261
Citations
P Allevi, R Paroni, A Ragusa, M Anastasia - Tetrahedron: Asymmetry, 2004 - Elsevier
… The aqueous solution was co-evaporated with toluene under reduced pressure (below 40 C) to afford the pure glucosylgalactosyl hydroxylysine 1 as ditrifluoroacetate (125 mg; 92% …
Number of citations: 17 www.sciencedirect.com
F De Giorgi, M Fumagalli, L Scietti… - Biochemical Society …, 2021 - portlandpress.com
… Encoded by PGGHG/ATHL1 gene, the protein-glucosylgalactosyl-hydroxylysine glucosidase (PGGHG) is also conserved in humans [73]. Intriguingly, PGGHG activity was not observed …
Number of citations: 10 portlandpress.com
P Allevi, M Anastasia, R Paroni, A Ragusa - Bioorganic & medicinal …, 2004 - Elsevier
… The glucosylgalactosyl hydroxylysine 1 (Scheme 1) is a component of collagen, isolated from hydrolysates of various soluble collagens from marine sponges and from vertebrates.[1], [2], [3] …
Number of citations: 20 www.sciencedirect.com
KJ Colley, JU Baenziger - Journal of Biological Chemistry, 1987 - ASBMB
… residues within the sequence X-Lys-Gly are frequently glycosylated with galactose and glucose to form galactosylhydroxylysine (GalHyLys) and glucosylgalactosylhydroxylysine (…
Number of citations: 74 www.jbc.org
RG Spiro, MJ Spiro - Journal of Biological Chemistry, 1971 - Elsevier
… formed and this transfer activity was shown by competitive inhibition studies to be a function of the same enzymatic site as is involved in the formation of glucosylgalactosylhydroxylysine…
Number of citations: 139 www.sciencedirect.com
RG Spiro - Journal of Biological Chemistry, 1969 - ASBMB
The hydroxylysine-containing glycopeptides from collagenase-Pronase digests of bovine tendon collagen were found to have glucose and galactose as their monosaccharide …
Number of citations: 376 www.jbc.org
AG Brownell, A Veis - Biochemical and biophysical research …, 1975 - Elsevier
… Alkaline hydrolysis followed by amino acid analysis and scintillation counting of the effluent showed that glucosylgalactosyl hydroxylysine and galactosyl hydroxylysine as well as …
Number of citations: 58 www.sciencedirect.com
H Garza, N Bennett Jr, GP Rodriguez - Journal of Chromatography A, 1996 - Elsevier
… Using techniques such as mass spectrometry, optical rotation and retention time on gas-liquid chromatography, it has been shown that the glucosylgalactosyl hydroxylysine from all …
Number of citations: 21 www.sciencedirect.com
C Wang, R Feng, D Sun, Y Li, X Bi, C Sun - Journal of Chromatography B, 2011 - Elsevier
… and 316.2459, respectively) and N-acetylornithine, 17-hydroxypregnenolone sulfate, 11β-hydroxyprogesterone, 5a-dihydrotestosterone sulfate and glucosylgalactosyl hydroxylysine in …
Number of citations: 48 www.sciencedirect.com
GP Rodriguez, J Claus-Walker - Journal of Chromatography B: Biomedical …, 1984 - Elsevier
… A new technique to evaluate the degradation of skin or bone collagen by measuring glucosylgalactosyl hydroxylysine and galactosyl hydroxylysine is presented. The method utilizes an …
Number of citations: 24 www.sciencedirect.com

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